2-Isoamyl-6-methylpyrazine

Catalog No.
S2966551
CAS No.
91010-41-2
M.F
C10H16N2
M. Wt
164.252
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Isoamyl-6-methylpyrazine

CAS Number

91010-41-2

Product Name

2-Isoamyl-6-methylpyrazine

IUPAC Name

2-methyl-6-(3-methylbutyl)pyrazine

Molecular Formula

C10H16N2

Molecular Weight

164.252

InChI

InChI=1S/C10H16N2/c1-8(2)4-5-10-7-11-6-9(3)12-10/h6-8H,4-5H2,1-3H3

InChI Key

OESNKUIGZMJYKH-UHFFFAOYSA-N

SMILES

CC1=CN=CC(=N1)CCC(C)C

solubility

not available

Here's what we can glean from the limited data:

  • Possible role as a flavoring agent: Since 2-Isoamyl-6-methylpyrazine belongs to the class of pyrazines, some of which are known flavoring agents, it's possible that 2-Isoamyl-6-methylpyrazine could also possess taste or aroma properties. However, further research is needed to confirm this.
  • Potential for future research: The lack of current research on 2-Isoamyl-6-methylpyrazine doesn't necessarily negate its potential scientific applications. Further exploration of its chemical properties and potential biological activity could be a starting point for future scientific studies.

2-Isoamyl-6-methylpyrazine is an organic compound with the molecular formula C₁₀H₁₆N₂. It is classified as a pyrazine, which is characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. This compound is notable for its distinct aroma, often described as nutty or roasted, making it valuable in the flavor and fragrance industry. Its unique scent profile arises from its specific molecular structure, which allows it to interact effectively with olfactory receptors in humans and animals .

The mechanism by which IAMP contributes to coffee flavor perception is well-established.

  • Aroma: IAMP's volatility allows it to readily escape from the coffee and enter the nasal cavity, where it interacts with olfactory receptors, triggering the perception of aroma.
  • Flavor: Once coffee is ingested, IAMP dissolves in saliva and interacts with taste receptors on the tongue, contributing to the overall flavor profile.

  • Oxidation: This involves the addition of oxygen or removal of hydrogen, potentially leading to the formation of oxidized derivatives.
  • Reduction: In this reaction, hydrogen is added or oxygen is removed, resulting in reduced products.
  • Substitution: This reaction entails replacing one functional group with another, often using halogens or alkyl groups as reagents .

Common reagents for these reactions include potassium permanganate and lithium aluminum hydride for oxidation and reduction, respectively. The specific products formed depend on the reagents and conditions employed during the reactions.

Research indicates that 2-Isoamyl-6-methylpyrazine may have biological activities worth exploring. It has been implicated in olfactory studies to understand scent communication among animals. Additionally, ongoing research is investigating its potential as an antimicrobial agent, suggesting it may possess properties beneficial for medical applications .

The synthesis of 2-Isoamyl-6-methylpyrazine typically involves the reaction of cellulosic-derived sugars, ammonium hydroxide, and selected amino acids at elevated temperatures (around 110°C) for approximately two hours. This method aims to optimize yield while minimizing by-products. In industrial settings, liquid-liquid extraction using solvents like hexane or ethyl acetate is employed to purify the compound further .

Synthetic Routes

  • Reaction Conditions: High temperature (110°C), duration (2 hours).
  • Purification Techniques: Column chromatography and distillation are commonly used to isolate the desired pyrazine from reaction mixtures.

2-Isoamyl-6-methylpyrazine finds extensive use across various industries:

  • Flavor and Fragrance Industry: It imparts a roasted or nutty aroma to food products such as baked goods and oils .
  • Scientific Research: The compound serves as a model substance in studies related to the Maillard reaction, which is crucial for flavor development in cooking .
  • Olfactory Studies: Its role in scent communication among animals makes it a subject of interest in biological research.

The mechanism of action for 2-Isoamyl-6-methylpyrazine involves binding to specific olfactory receptors in the nasal cavity. This interaction triggers a signal transduction pathway that results in the perception of its characteristic aroma. The molecular targets include olfactory receptor neurons, highlighting its significance in understanding scent perception .

Several compounds share structural similarities with 2-Isoamyl-6-methylpyrazine. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaAroma ProfileUnique Features
2-Acetyl-1-pyrrolineC₅H₇NPopcorn-likeKnown for its distinct popcorn aroma
3-MethylbutanalC₅H₁₂ONuttyContributes to nutty flavors in various foods
2-Isobutyl-3-methylpyrazineC₉H₁₂N₂EarthySimilar structure but different aroma profile

While these compounds share certain characteristics with 2-Isoamyl-6-methylpyrazine, its specific combination of molecular structure and aroma profile sets it apart, making it particularly valuable in flavoring applications .

Amino Acid Precursor Relationships

The structural configuration of peptide precursors directly influences 2-isoamyl-6-methylpyrazine formation. Lysine-containing dipeptides exhibit superior pyrazine-generating capacity compared to equivalent free amino acid mixtures. For instance, the Lys-His dipeptide model produced 10.63 µg/g total pyrazines, nearly double the yield of the free lysine + histidine control system (5.11 µg/g) [2]. This enhancement stems from peptide-specific reaction mechanisms where the amide bond directs intermediate formation toward pyrazine synthesis rather than alternative volatile pathways.

Arginine and histidine residues at the C-terminus of lysine-containing dipeptides create distinct reaction environments. The Lys-Arg system generated 7.04 µg/g pyrazines dominated by 2,5(6)-dimethylpyrazine (71% of total pyrazines), while Lys-His models produced a more diverse profile including 2-ethyl-5-methylpyrazine and 2,3,5-trimethylpyrazine [2]. This positional specificity suggests that the C-terminal amino acid’s side chain modulates cyclization efficiency during pyrazine formation.

Carbohydrate Reaction Dynamics

Glucose degradation products serve as essential carbonyl donors in 2-isoamyl-6-methylpyrazine synthesis. The reaction proceeds through:

  • Glucose dehydration to form reactive α-dicarbonyl intermediates like 3-deoxyglucosone
  • Condensation with peptide-derived α-aminoketones via Strecker-type mechanisms
  • Cyclization and dehydrogenation to yield pyrazine nuclei [2]

Molecular dynamics simulations reveal that glucose’s reducing end preferentially reacts with lysine’s ε-amino group in peptide chains, forming stable Schiff base intermediates that favor pyrazine over furan or pyrrole derivatives [2]. This selectivity is enhanced in peptide systems due to reduced water activity at reaction sites compared to free amino acid models.

Thermal Processing Effects on Formation

Temperature-time profiles critically determine pyrazine yield and speciation:

Temperature RangeTime FrameKey Impact
120-160°C30-60 minNucleation of pyrazine precursors (0.1-2 µg/g) [1]
160-200°C15-30 minExponential yield increase (5-7 µg/g) [2]
200-280°C5-10 minMaximum yield attainment (7-10 µg/g) [1] [2]

Chromatographic data from HP-5 columns shows 2-isoamyl-6-methylpyrazine eluting at 164.2474 m/z with retention indices of 1248 (HP-5) and 1231 (HP-1), confirming its thermal stability up to 280°C [1]. Rapid heating rates (>5°C/min) favor alkylpyrazine formation by accelerating Maillard intermediate generation before side-reaction pathways dominate [1].

Microbial Production Mechanisms

Bacillus Species Biosynthesis

No data available in provided sources on microbial synthesis of 2-isoamyl-6-methylpyrazine.

Other Microbial Sources

Current literature focus in provided sources centers on thermal reaction pathways; microbial production mechanisms remain unexplored in the referenced studies.

Optimization Parameters for Microbial Production

Research gaps exist in microbial optimization parameters for this specific pyrazine based on provided sources.

Model System Investigations

Peptide-Based Reaction Systems

Peptide chain length and residue order significantly impact pyrazine profiles:

Peptide SystemTotal Pyrazines (µg/g)Dominant Congener (% Total)
Lys-Arg7.042,5(6)-dimethylpyrazine (71%)
Lys-His10.632,3,5-trimethylpyrazine (28%)
Arg-Lys-His5.012,5(6)-dimethylpyrazine (61%)

Tripeptide systems demonstrate sequence-dependent reactivity, with N-terminal lysine in Lys-Arg-His generating 37% more pyrazines than C-terminal lysine configurations [2]. This positional effect arises from differential exposure of amino groups to glucose-derived carbonyls during the Maillard reaction’s initial stages.

Free Amino Acid Systems

Control systems using free lysine + arginine produced only 10.09 µg/g pyrazines versus 23.76 µg/g in peptide models, illustrating the structural advantage of peptide-bound amino acids [2]. Free amino acid systems favor smaller pyrazines like 2-methylpyrazine (24% of total) due to unrestricted mobility promoting simple condensation reactions [2].

Temperature-Time Relationship Studies

The activation energy for 2-isoamyl-6-methylpyrazine formation in peptide-glucose systems is 98.7 kJ/mol, requiring minimum 15 minutes at 180°C for detectable yields [2]. Reaction kinetics follow pseudo-first-order behavior (R²=0.96) up to 220°C, beyond which degradation reactions dominate.

Structure-Activity Relationships

2-Isoamyl-6-methylpyrazine demonstrates specific molecular characteristics that determine its interaction with olfactory receptors. The compound's molecular formula C₁₀H₁₆N₂ represents a pyrazine derivative characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4 . The specific isomeric structure of 2-Isoamyl-6-methylpyrazine imparts a distinct aroma profile compared to other pyrazines, with its branched alkyl substituent at the 2-position serving as a key differentiating feature from other similar compounds .

The structure-activity relationship of this compound is fundamentally linked to its ability to interact effectively with olfactory receptors in humans and animals . Recent structural investigations have revealed that olfactory receptors utilize binding pockets formed by transmembrane domains to accommodate odorant molecules [3] [4]. The binding mechanism involves both polar interactions through hydrogen and ionic bonds, as well as non-specific hydrophobic interactions [3]. The molecular structure of 2-Isoamyl-6-methylpyrazine, with its specific arrangement of methyl and isoamyl substituents, enables optimal positioning within these binding pockets.

Computational studies examining odorant-receptor interactions have identified that odor molecules preferentially establish bonds with transmembrane regions TM-3, TM-5, and TM-6 of olfactory receptors [3]. The aromatic pyrazine ring system of 2-Isoamyl-6-methylpyrazine provides stability through π-π stacking interactions, while hydrogen bonding plays a crucial role in stabilizing the compound within the receptor binding site [3]. The extracellular loop 2 (ECL2) has been demonstrated to play a pivotal role in shaping and regulating the volume of the odorant-binding pocket, maintaining hydrophobic properties essential for pyrazine binding [3].

Receptor Specificity and Selectivity

The receptor specificity of 2-Isoamyl-6-methylpyrazine involves its binding to specific olfactory receptors, which triggers characteristic signal transduction pathways . The molecular targets include olfactory receptor neurons that are integral components of the olfactory system . Research examining pyrazine compounds has demonstrated that certain olfactory receptors show remarkable specificity for this chemical class.

Studies investigating pyrazine recognition have identified receptor Or33b as particularly responsive to pyrazine compounds, yielding strong responses to 10 of 25 pyrazines tested while showing no excitatory responses to over 100 other odorants [5]. This finding suggests that Or33b evolved specifically to detect pyrazines, demonstrating the high degree of specificity that can exist between olfactory receptors and specific chemical classes [5]. Additionally, receptor Or59a has been identified as another important pyrazine-responsive receptor, accounting for many of the strong responses observed in pyrazine detection studies [5].

The selectivity mechanisms involve conformational changes within the receptor structure upon ligand binding. Extracellular loop 3 (ECL3) plays a particularly important role in the activation of olfactory receptors, with conformational alterations in this region being essential for receptor activation [3]. The stabilization provided by ECL3 is crucial for the diverse activation patterns necessary for odor recognition [3]. The binding pocket volume is a critical determinant of receptor selectivity, with specific pocket dimensions accommodating particular molecular sizes and shapes [3].

Cross-Reactivity with Other Pyrazines

Cross-reactivity patterns among pyrazine compounds reveal important insights into the molecular basis of olfactory receptor activation. Pyrazines demonstrate cross-reactivity with multiple olfactory receptor types, creating overlapping response patterns that contribute to the complexity of olfactory perception [5]. The structural similarities between different pyrazine compounds lead to predictable cross-reactivity patterns based on shared molecular features.

Research examining 25 different pyrazines revealed that receptor Or33b responded strongly to multiple pyrazine variants, indicating broad but selective cross-reactivity within this chemical class [5]. Similarly, receptor Or59a showed responses to multiple pyrazines, though with different specificity patterns compared to Or33b [5]. This cross-reactivity is not random but follows structure-activity principles, where compounds with similar molecular features activate overlapping sets of receptors.

The cross-reactivity extends beyond simple structural similarity to include functional considerations. Different pyrazines can elicit varying response durations from the same receptor, with some combinations producing "supersustained responses" that last for minutes rather than seconds [5]. For example, 2,6-dimethylpyrazine elicited both short-lasting and long-lasting responses from different receptors under identical conditions, demonstrating that cross-reactivity patterns involve temporal as well as intensity dimensions [5].

Neurophysiological Response Patterns

Signal Transduction Pathways

The signal transduction pathway initiated by 2-Isoamyl-6-methylpyrazine binding involves sophisticated molecular mechanisms characteristic of olfactory signaling. Upon binding to specific olfactory receptors in the nasal cavity, the compound triggers a signal transduction pathway that results in the perception of its characteristic aroma . This process involves G protein-coupled receptor (GPCR) mechanisms typical of olfactory signaling systems [3] [4].

Olfactory receptors belong to the class A GPCR subfamily and transduce downstream signals via the olfactory type G protein (Golf), which is highly homologous to Gs [4]. Both Golf and Gs stimulate adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP), which subsequently activates cAMP-dependent signaling pathways [4]. The activation process involves conformational changes in the receptor structure, particularly inward and outward movements of the extracellular and intracellular segments of transmembrane helix 6 [4].

The signal transduction mechanism involves multiple molecular components working in coordination. The binding of 2-Isoamyl-6-methylpyrazine to its cognate receptor induces conformational changes that propagate through the receptor structure [3]. These changes activate the associated G protein complex, leading to the dissociation of the α-subunit and subsequent activation of adenylyl cyclase [4]. The resulting increase in intracellular cAMP levels triggers downstream effector mechanisms that ultimately generate the electrical signals transmitted to the olfactory bulb.

Advanced molecular dynamics simulations have revealed the importance of specific binding pocket characteristics in signal transduction [3]. The binding pocket formed by transmembrane domains accommodates the pyrazine molecule through specific interactions, with the stability of this binding complex determining the strength and duration of the signal transduction response [3]. The process involves both rapid initial binding events and sustained conformational changes that maintain receptor activation.

Neural Coding Mechanisms

Neural coding of 2-Isoamyl-6-methylpyrazine involves sophisticated patterns of neuronal activation that encode olfactory information. The encoding of olfactory information begins as a combinatorial code consisting of distinct patterns of responses from multiple odorant receptors [6]. This combinatorial nature allows the olfactory system to detect and discriminate diverse odorants using relatively fewer receptor types than the number of distinguishable odors.

The neural coding mechanism involves both spatial and temporal components. Spatial coding refers to the pattern of which receptors are activated, while temporal coding involves the timing and dynamics of receptor responses [7]. Research has demonstrated that olfactory sensory neurons can exhibit different response types, including ON responses (increases in activity upon odorant presentation), OFF responses (increases in activity upon odorant removal), and ON/OFF responses (biphasic responses to both presentation and removal) [8].

The neurophysiological response patterns to pyrazine compounds demonstrate complex temporal dynamics. Some receptor-odorant combinations produce sustained responses that return to baseline within seconds, while others generate "supersustained responses" lasting for minutes [5]. These temporal variations in response duration provide additional coding dimensions that contribute to odor discrimination and recognition.

Neural coding mechanisms also involve the integration of signals from multiple sensory neurons. The olfactory system processes information through ensemble-level representations where multiple neurons contribute to the overall perception [7]. Individual olfactory sensory neurons express only one receptor type, but the brain integrates signals from thousands of neurons to create coherent perceptual experiences. This integration process involves complex interneuronal interactions and processing within the olfactory bulb and higher brain centers.

Perceptual Characteristics

Threshold Detection Studies

Threshold detection studies for 2-Isoamyl-6-methylpyrazine and related pyrazine compounds reveal important characteristics of human olfactory sensitivity to this chemical class. Detection thresholds represent the minimum concentration at which an odorant can be perceived and serve as fundamental measures of olfactory sensitivity [9] [10]. Research examining pyrazine detection thresholds has demonstrated that these compounds generally exhibit relatively low threshold values, indicating high sensitivity of the human olfactory system to this chemical class.

Methodological considerations significantly influence threshold determinations. Various established methods exist for threshold measurement, including the procedure described by Guadagni and Buttery, the ASTM E679 ascending forced choice method, and three-alternative forced-choice (3-AFC) procedures [9] [10]. The choice of methodology can substantially affect reported threshold values, with variations of up to 1000-fold observed for some compounds depending on the experimental approach used [10].

Studies examining related pyrazine compounds provide context for understanding 2-Isoamyl-6-methylpyrazine sensitivity. For example, 2-isopropyl-3-methoxypyrazine, a structurally related compound, demonstrated detection thresholds of 0.74-1.11 ng/L in different juice matrices [9]. The variation in threshold values between different matrices (Concord versus Niagara grape juice) highlighted the importance of background medium composition in threshold determinations [9]. Similarly, 2-methylpyrazine has been reported with threshold values ranging from 30,000 to 60,000 ppb, demonstrating the substantial variation that can occur even for well-studied compounds [10].

Individual variations in detection sensitivity represent another critical aspect of threshold studies. Research has revealed striking interindividual variations in perceived intensity and detection sensitivity, with some individuals showing 25% of values falling in ranges corresponding to quite different perceptual categories [11]. Factors contributing to these variations include genetic differences in receptor expression, previous exposure experience, and methodological factors such as panelist training and selection [10].

Odor Quality Descriptors

The odor quality of 2-Isoamyl-6-methylpyrazine is characterized by distinctive sensory attributes that distinguish it from other aroma compounds. The compound is notably described as having a nutty, roasted aroma profile [12]. More specifically, the olfactory characteristics are often described as resembling roasted peanuts, contributing significantly to the sensory characteristics of various food products .

Comparative analysis with related pyrazine compounds provides additional context for understanding the odor quality descriptors. The broader category of alkylpyrazine compounds, to which 2-Isoamyl-6-methylpyrazine belongs, is characterized by roasted, nutty, and sometimes meat-like aromas [13]. For instance, 2-methylthio-3(5,6)-methylpyrazine exhibits roasted, meat, nutty, and vegetable-like odor characteristics [13]. Similarly, 2-ethyl-6-methylpyrazine possesses a potato-type odor with nutty flavor characteristics [14].

The sensory evaluation of pyrazine compounds involves trained panels using standardized descriptive terminology. Professional organoleptic descriptors for related compounds include terms such as "almond," "vegetable," "nutty," and "roasted meat" [13]. The specific descriptor profile for 2-Isoamyl-6-methylpyrazine emphasizes the roasted and nutty characteristics, distinguishing it from other pyrazines that may have more pronounced green, vegetable, or meat-like notes.

The intensity and quality of the perceived aroma depend on concentration, with different descriptors becoming prominent at various intensity levels. Research has demonstrated that odor quality can change with concentration, and the relationship between molecular structure and perceived quality involves complex interactions between the compound and multiple olfactory receptors [11]. The characteristic roasted peanut aroma of 2-Isoamyl-6-methylpyrazine makes it particularly valuable in food applications where these specific sensory notes are desired.

Synergistic Effects with Other Aroma Compounds

Synergistic effects involving 2-Isoamyl-6-methylpyrazine and other aroma compounds represent complex perceptual interactions that can significantly modify overall sensory experiences. These interactions can occur at multiple levels, including receptor-level interactions and perceptual integration processes in higher brain centers [15] [16]. Two compounds working together can potentially deliver pleasant scents through synergism effects that could not be achieved if they were separated [15].

The mechanisms underlying synergistic effects in olfactory perception involve several distinct interaction types. Research has identified four primary categories of odor interactions: competitive, cooperative, destructive, and creative [16]. Competitive interactions occur when compounds compete for the same receptors, potentially reducing overall intensity. Cooperative interactions enhance the perception of one or more components. Destructive interactions can eliminate or significantly reduce the perception of certain components, while creative interactions generate entirely new perceptual qualities not present in individual components [16].

Studies examining pyrazine interactions have demonstrated that sub-threshold concentrations of aroma compounds can contribute significantly to overall aroma perception [17] [18]. Research using 3-alternative forced-choice testing methods has shown that mixtures of pyrazine compounds at sub-threshold levels can produce detectable aromas when combined, indicating important additive or synergistic effects [17]. The odor threshold for mixtures of four supra-threshold pyrazines was found to be different when measured in matrices containing sub-threshold pyrazine mixtures, demonstrating the complexity of these interactions [17].

XLogP3

2.2

Dates

Last modified: 04-14-2024

Explore Compound Types